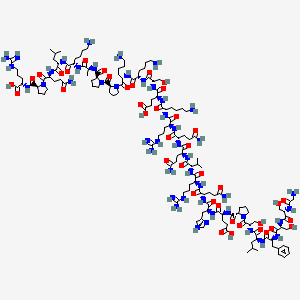![molecular formula C6H9NO B1655089 3-Azabicyclo[4.1.0]heptan-2-one CAS No. 31681-11-5](/img/structure/B1655089.png)
3-Azabicyclo[4.1.0]heptan-2-one
Overview
Description
3-Azabicyclo[4.1.0]heptan-2-one is a chemical compound with the molecular formula C6H9NO . It is also known by its common name 3-Azabicyclo [4.1.0]Heptan-2-one .
Synthesis Analysis
The synthesis of similar compounds, such as 3-azabicyclo[3.1.1]heptanes, has been achieved through the reduction of spirocyclic oxetanyl nitriles . Another common method for the synthesis of related compounds is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .Molecular Structure Analysis
The molecular structure of 3-Azabicyclo[4.1.0]heptan-2-one consists of a seven-membered ring with one nitrogen atom and one ketone functional group .Scientific Research Applications
Synthesis of Cyclopentyl Carbocyclic Nucleosides
3-Azabicyclo[4.1.0]heptan-2-one derivatives have been used in synthesizing various nucleosides. For instance, Dominguez and Cullis (1999) employed 5,6-Epoxy-exo-2-azabicyclo[2.2.1]heptan-3-one as an intermediate in the efficient synthesis of cyclopentyl carbocyclic 2-deoxy-, 3-deoxy-, and ara- ribonucleoside analogues, including the synthesis of carbocyclic thymidine (Dominguez & Cullis, 1999).
Versatile Building Blocks in Drug Discovery
The compounds derived from 3-Azabicyclo[4.1.0]heptan-2-one serve as essential building blocks in drug discovery. Denisenko et al. (2017) reported a rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes from common chemicals, highlighting their potential in drug discovery (Denisenko et al., 2017).
Synthesis of Unnatural Amino Acids
Napolitano et al. (2010) focused on the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, an unnatural amino acid. Their optimized synthesis involved diazomalonate insertion, intramolecular cyclization, and chemoselective reduction, suggesting its potential as a building block in medicinal chemistry (Napolitano et al., 2010).
Formation of Azabicycloheptanes as Pharmacophores
Kriis et al. (2010) demonstrated the synthesis of azabicycloheptanes through a multicomponent cascade reaction. The formation process was highly diastereoselective, predominantly yielding one diastereoisomer, and the resulting azabicycloheptanes are regarded as important pharmacophores (Kriis et al., 2010).
Applications in Asymmetric Synthesis
Wolan et al. (2011) explored methods for the removal of benzyl-type protecting groups from 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane systems, enabling accessto secondary bicyclic cyclopropylamines, including enantiomerically pure molecules, ready for further functionalization. This is significant for asymmetric synthesis of biologically relevant compounds (Wolan, Soueidan, Chiaroni, Retailleau, Py, & Six, 2011).
Construction of Azabicyclic Ring Systems
Yi-Feng Wang et al. (2011) developed a Mn(III)-mediated formal [3+3]-annulation using vinyl azides and cyclopropanols to construct various azabicyclic ring systems. This methodology enabled the preparation of pyridines, δ-lactams, and 2-azabicyclo frameworks, initiating a radical addition of β-carbonyl radicals to vinyl azides (Yi‐Feng Wang, Toh, Ng, & Chiba, 2011).
Synthesis of Piperidine and Azepane Rings
Choi, Yadav, and Ha (2017) reported the formation of stable 1-azabicyclo[4.1.0]heptane tosylate and its use in the regio- and stereoselective synthesis of piperidine and azepane rings, highlighting its utility in the asymmetric synthesis of natural products (Choi, Yadav, & Ha, 2017).
Aiding in the Synthesis of Triple Reuptake Inhibitors
Micheli et al. (2010) explored the synthesis of 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane as a potent and selective triple reuptake inhibitor. This series displayed excellent bioavailability and brain penetration, underscoring its potential in developing treatments for mood disorders (Micheli et al., 2010).
Future Directions
Mechanism of Action
Mode of Action
The mode of action of 3-Azabicyclo[41Similar compounds such as 3-azabicyclo [311]heptanes have been synthesized through the reduction of spirocyclic oxetanyl nitriles. Another common method for the synthesis of related compounds is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles.
Biochemical Pathways
The specific biochemical pathways affected by 3-Azabicyclo[41It’s known that similar compounds have been used in the synthesis of various nucleosides.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Azabicyclo[41Therefore, the impact on bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of 3-Azabicyclo[41Derivatives of this compound have been used in the synthesis of various nucleosides.
properties
IUPAC Name |
3-azabicyclo[4.1.0]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-5-3-4(5)1-2-7-6/h4-5H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZAHAGYKIKDBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2C1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304897 | |
| Record name | 3-Azabicyclo[4.1.0]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31681-11-5 | |
| Record name | 3-Azabicyclo[4.1.0]heptan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31681-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azabicyclo[4.1.0]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Dimethylamino-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B1655008.png)



![N-{5-carbamimidamido-1-[(naphthalen-2-yl)amino]-1-oxopentan-2-yl}benzamide](/img/structure/B1655013.png)


![4-[1-(4-Hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B1655018.png)

![(S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol](/img/structure/B1655024.png)


![N-[4-(4-acetamido-3-nitrophenoxy)-2-nitrophenyl]acetamide](/img/structure/B1655029.png)